molecular formula C12H19NO4 B15060460 (1R,3R,4S)-3-(2-methylpropoxycarbonyl)-2-azabicyclo[2.2.1]heptane-2-carboxylic acid

(1R,3R,4S)-3-(2-methylpropoxycarbonyl)-2-azabicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B15060460
M. Wt: 241.28 g/mol
InChI Key: FQTHLDOWCLCACZ-IVZWLZJFSA-N
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Description

(1R,3R,4S)-3-(2-methylpropoxycarbonyl)-2-azabicyclo[2.2.1]heptane-2-carboxylic acid is a complex organic compound with a unique bicyclic structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. Its structure features a bicyclo[2.2.1]heptane ring system, which is known for its rigidity and stability, making it a valuable scaffold in drug design and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3R,4S)-3-(2-methylpropoxycarbonyl)-2-azabicyclo[2.2.1]heptane-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the bicyclic ring system: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the azabicyclo moiety:

    Functionalization of the carboxylic acid groups: The carboxylic acid groups are introduced through oxidation reactions, using reagents such as potassium permanganate or chromium trioxide.

    Esterification: The final step involves the esterification of the carboxylic acid groups with 2-methylpropyl alcohol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

(1R,3R,4S)-3-(2-methylpropoxycarbonyl)-2-azabicyclo[2.2.1]heptane-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carboxylic acid groups to alcohols or other derivatives.

    Substitution: Nucleophilic substitution reactions can be used to introduce different substituents into the bicyclic ring system.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (1R,3R,4S)-3-(2-methylpropoxycarbonyl)-2-azabicyclo[2.2.1]heptane-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its rigid bicyclic structure makes it an ideal scaffold for designing new compounds with specific properties.

Biology

In biology, this compound is studied for its potential as a bioactive molecule. Its unique structure allows it to interact with biological targets in ways that simpler molecules cannot, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. Its stability and rigidity make it a promising candidate for the development of drugs that require a stable and specific interaction with their targets.

Industry

In industry, this compound is used in the development of new materials with unique properties. Its rigid structure can impart strength and stability to polymers and other materials.

Mechanism of Action

The mechanism of action of (1R,3R,4S)-3-(2-methylpropoxycarbonyl)-2-azabicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into binding sites on proteins or other biological molecules, where it can exert its effects. The exact pathways involved depend on the specific application, but common targets include enzymes, receptors, and other proteins.

Comparison with Similar Compounds

Similar Compounds

    (1R,3R,4S)-3-(2-methylpropoxycarbonyl)-2-azabicyclo[2.2.1]heptane-2-carboxylic acid: This compound is unique due to its specific stereochemistry and functional groups.

    (1R,3R,4S)-3-(2-ethylpropoxycarbonyl)-2-azabicyclo[2.2.1]heptane-2-carboxylic acid: Similar structure but with an ethyl group instead of a methyl group.

    (1R,3R,4S)-3-(2-methylpropoxycarbonyl)-2-azabicyclo[2.2.1]heptane-2-carboxamide: Similar structure but with a carboxamide group instead of a carboxylic acid group.

Uniqueness

The uniqueness of (1R,3R,4S)-3-(2-methylpropoxycarbonyl)-2-azabicyclo[221]heptane-2-carboxylic acid lies in its specific stereochemistry and the presence of both carboxylic acid and ester functional groups

Properties

Molecular Formula

C12H19NO4

Molecular Weight

241.28 g/mol

IUPAC Name

(1R,3R,4S)-3-(2-methylpropoxycarbonyl)-2-azabicyclo[2.2.1]heptane-2-carboxylic acid

InChI

InChI=1S/C12H19NO4/c1-7(2)6-17-11(14)10-8-3-4-9(5-8)13(10)12(15)16/h7-10H,3-6H2,1-2H3,(H,15,16)/t8-,9+,10+/m0/s1

InChI Key

FQTHLDOWCLCACZ-IVZWLZJFSA-N

Isomeric SMILES

CC(C)COC(=O)[C@H]1[C@H]2CC[C@H](C2)N1C(=O)O

Canonical SMILES

CC(C)COC(=O)C1C2CCC(C2)N1C(=O)O

Origin of Product

United States

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